molecular formula C32H50Cl2N2O10 B12298807 Butobendin

Butobendin

Cat. No.: B12298807
M. Wt: 693.6 g/mol
InChI Key: NNSPSTCLUNWYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butobendin is a chemical compound known for its antiarrhythmic properties. It is a double ester of 2-aminobutanol and trimethoxybenzoic acid . This compound has been studied for its potential to regulate heart rhythm and has shown promise in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butobendin involves the esterification of 2-aminobutanol with trimethoxybenzoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butobendin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Butobendin exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the sodium and potassium channels in cardiac cells, modulating their activity to stabilize heart rhythm. The compound inhibits the rapid influx of sodium ions during the depolarization phase and prolongs the repolarization phase by affecting potassium ion channels. This dual action helps in maintaining a regular heart rhythm and preventing arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its dual action on both sodium and potassium channels, providing a more comprehensive approach to stabilizing heart rhythm. Its specific ester structure also allows for targeted delivery and controlled release in the body, making it a valuable compound in the treatment of arrhythmias .

Properties

Molecular Formula

C32H50Cl2N2O10

Molecular Weight

693.6 g/mol

IUPAC Name

methyl-[2-[methyl-[1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]azaniumyl]ethyl]-[1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]azanium;dichloride

InChI

InChI=1S/C32H48N2O10.2ClH/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8;;/h15-18,23-24H,11-14,19-20H2,1-10H3;2*1H

InChI Key

NNSPSTCLUNWYSE-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)[NH+](C)CC[NH+](C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.[Cl-].[Cl-]

Origin of Product

United States

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